molecular formula C10H12N2O2 B12361162 5-Phenylpyrazolidine-3-carboxylic acid

5-Phenylpyrazolidine-3-carboxylic acid

Cat. No.: B12361162
M. Wt: 192.21 g/mol
InChI Key: CJULKCJOLXMTOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Phenylpyrazolidine-3-carboxylic acid is a heterocyclic compound that features a pyrazolidine ring with a phenyl group and a carboxylic acid group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenylpyrazolidine-3-carboxylic acid typically involves the nucleophilic addition of phenylhydrazine to dimethyl maleate, followed by cyclization of the resulting hydrazine-diester. The reaction is carried out in methanol at room temperature, yielding the intermediate dimethyl 2-(2-phenylhydrazinyl)succinate. This intermediate is then treated with sodium methoxide to form the heterocyclic ester, which is subsequently hydrolyzed to produce this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Phenylpyrazolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyrazolidinedione derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrazolidine ring.

    Substitution: The phenyl group and carboxylic acid group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in alkaline medium is commonly used for oxidation reactions.

    Reduction: Sodium borohydride or lithium aluminum hydride can be used for reduction.

    Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Pyrazolidinedione derivatives.

    Reduction: Reduced forms of the original compound with modified functional groups.

    Substitution: A wide range of substituted pyrazolidine derivatives.

Scientific Research Applications

5-Phenylpyrazolidine-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Phenylpyrazolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the derivatives formed from the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Phenylpyrazolidine-3-carboxylic acid is unique due to its specific combination of a pyrazolidine ring, a phenyl group, and a carboxylic acid group

Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

5-phenylpyrazolidine-3-carboxylic acid

InChI

InChI=1S/C10H12N2O2/c13-10(14)9-6-8(11-12-9)7-4-2-1-3-5-7/h1-5,8-9,11-12H,6H2,(H,13,14)

InChI Key

CJULKCJOLXMTOY-UHFFFAOYSA-N

Canonical SMILES

C1C(NNC1C(=O)O)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.